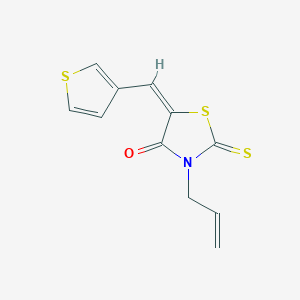
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate
Vue d'ensemble
Description
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate, also known as AG-1478, is a chemical compound that has been widely studied for its potential use in scientific research. AG-1478 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays an important role in cell proliferation and differentiation. The compound has been shown to have a variety of potential applications in the fields of cancer research, neuroscience, and developmental biology.
Mécanisme D'action
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate works by selectively inhibiting the activity of the EGFR tyrosine kinase. This kinase plays an important role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting the activity of this kinase, this compound can disrupt these signaling pathways and inhibit the growth and survival of cells that overexpress the EGFR receptor.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. In cancer cells, the compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, this compound has been shown to have neuroprotective effects, including the inhibition of oxidative stress and the prevention of neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate is its selectivity for the EGFR tyrosine kinase. This selectivity allows researchers to study the specific effects of EGFR inhibition without affecting other signaling pathways. However, one limitation of the compound is its relatively low potency, which can limit its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate. One area of interest is the use of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent EGFR inhibitors that can be used in a wider range of experiments. Finally, there is ongoing research into the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential use in cancer research, particularly in the treatment of cancers that overexpress the EGFR receptor. The compound has been shown to inhibit the growth of a variety of cancer cell lines in vitro, and has also been shown to have antitumor activity in animal models of cancer.
In addition to its potential use in cancer research, this compound has also been studied for its effects on the nervous system. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7S/c1-25-17-11-14(21(31)23-7-9-29-10-8-23)5-6-16(17)30-22(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNACLIZFMFLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-3-isopropyl-N-(2-methylbenzyl)isoxazole-5-carboxamide](/img/structure/B3883221.png)
![1-{2-hydroxy-3-[2-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-4-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B3883235.png)
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883244.png)

![2-methyl-8-{4-[(4-methylpiperazin-1-yl)carbonyl]pyridin-2-yl}octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3883263.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3883271.png)

![3-{[4-(benzyloxy)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883287.png)
![2-[(4-chlorophenyl)amino]-N'-(2,4-dimethoxybenzylidene)propanohydrazide](/img/structure/B3883293.png)
![1,4-di-tert-butyl-3-hydroxy-3-methylbicyclo[2.2.0]hex-5-en-2-one](/img/structure/B3883296.png)
![5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883306.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B3883321.png)

![2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B3883329.png)
